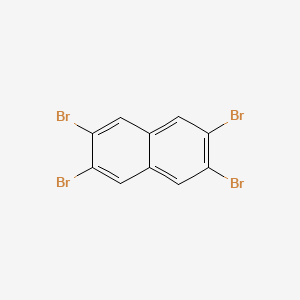

2,3,6,7-Tetrabromonaphthalene

Descripción general

Descripción

2,3,6,7-Tetrabromonaphthalene is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four bromine atoms substituted at the 2, 3, 6, and 7 positions of the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetrabromonaphthalene typically involves the bromination of naphthalene. One common method is the bromination of naphthalene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the dissolution of reactants and products.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,6,7-Tetrabromonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different oxidation states.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated naphthalene derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include naphthalene derivatives with various functional groups replacing the bromine atoms.

Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.

Reduction Reactions: Products include partially or fully de-brominated naphthalene derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 2,3,6,7-Tetrabromonaphthalene

The synthesis of this compound typically involves the bromination of naphthalene derivatives. A notable method involves using bromine in carbon tetrachloride as a solvent, yielding the compound with varying efficiency depending on reaction conditions. For instance, one study reported a yield of 53% when reacting tetrakis(trimethylsilyl)naphthalene with bromine over calcined KSF clay .

Key Applications

1. Organic Electronics:

this compound serves as a precursor for the synthesis of naphthalene diimides (NDIs), which are critical components in organic field-effect transistors (OFETs) and organic photovoltaic devices. The tetrabromonaphthalene diimide derivatives exhibit high electron affinity and stability, making them suitable for use in electronic materials .

2. Molecular Architecture:

The compound acts as a building block for constructing functional molecular architectures. Its bromine substituents can be easily substituted with various nucleophiles to form complex structures. This property has been utilized in the development of hydrogen-bonded molecular capsules and various cyclophanes .

3. Dyes and Pigments:

Due to its intense color properties, this compound has potential applications in the dye industry. Its derivatives can be engineered to produce organic dyes with specific absorption characteristics for use in textiles and coatings .

4. Chemical Intermediates:

The compound can be used as an intermediate in synthetic pathways to create other valuable chemical entities. For example, it has been employed in synthesizing more complex polycyclic aromatic hydrocarbons and other functionalized naphthalenes .

Case Study 1: Synthesis of Naphthalene Diimides

Case Study 2: Molecular Tweezers

In another study, 2,3-bis(bromomethyl)-6,7-bis(phenylmethoxy)methyl-naphthalene was used as a spacer in the construction of molecular tweezers containing tetrathiafulvalene groups. This application highlights the versatility of tetrabromonaphthalene derivatives in creating functional molecular devices .

Data Tables

Mecanismo De Acción

The mechanism of action of 2,3,6,7-Tetrabromonaphthalene involves its interaction with various molecular targets and pathways. The bromine atoms on the naphthalene ring enhance the compound’s electron-withdrawing properties, making it a strong organic acid. This property allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The compound’s unique electronic structure also enables it to interact with other molecules through π-π stacking and other non-covalent interactions.

Comparación Con Compuestos Similares

2,3,6,7-Tetrachloronaphthalene: Similar to 2,3,6,7-Tetrabromonaphthalene but with chlorine atoms instead of bromine.

2,3,6,7-Tetraiodonaphthalene: Similar structure with iodine atoms replacing the bromine atoms.

2,3,6,7-Tetrafluoronaphthalene: Contains fluorine atoms instead of bromine.

Uniqueness: this compound is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its chlorinated, iodinated, and fluorinated counterparts. The bromine atoms also contribute to the compound’s higher molecular weight and different physical properties compared to similar compounds with lighter halogens.

Actividad Biológica

2,3,6,7-Tetrabromonaphthalene (TBN) is a polybrominated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article delves into the biological activity of TBN, highlighting its synthesis, toxicity, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

TBN can be synthesized through bromination processes involving naphthalene derivatives. A study demonstrated that TBN can be obtained with a yield of 53% using bromine in carbon tetrachloride with specific reaction conditions . The synthesis of TBN diimides from TBN has also been reported, indicating its utility in creating new materials with enhanced electronic properties .

Toxicity and Environmental Impact

TBN has been studied for its toxicity profile. Research indicates that brominated compounds can exhibit significant toxic effects on aquatic organisms. For instance, studies have shown that TBN can affect the reproductive health of fish and other aquatic species, raising concerns about its environmental persistence and bioaccumulation potential .

Table 1: Toxicity Data of this compound

| Organism | Effect | Reference |

|---|---|---|

| Fish | Reproductive toxicity | |

| Aquatic Invertebrates | Mortality at high concentrations | |

| Bacteria | Inhibition of growth at certain doses |

Anticancer Activity

Recent studies suggest that TBN may have anticancer properties. Its ability to inhibit heat shock protein 90 (Hsp90), a crucial protein involved in cancer cell survival and proliferation, positions it as a potential candidate for cancer therapy . The mechanism involves the disruption of protein folding and stabilization processes essential for tumor growth.

Case Study: Hsp90 Inhibition

- Objective : Evaluate the effect of TBN on Hsp90 activity.

- Method : Cell viability assays were conducted on cancer cell lines treated with varying concentrations of TBN.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating effective inhibition of Hsp90.

Structure-Activity Relationship

The structural characteristics of TBN contribute to its biological activity. The presence of multiple bromine atoms enhances its lipophilicity and potentially increases its interaction with biological membranes. This property may facilitate the compound's ability to penetrate cellular barriers and exert its effects at a molecular level.

Propiedades

IUPAC Name |

2,3,6,7-tetrabromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEYMNHQUMTRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220159 | |

| Record name | 2,3,6,7-Tetrabromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69881-92-1 | |

| Record name | 2,3,6,7-Tetrabromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069881921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6,7-Tetrabromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.